

Application Notes and Protocols: Substance P (7-11) in Primary Cell Culture Models

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Compound of Interest

Compound Name: Substance P (7-11)

Cat. No.: B549626

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Introduction

Substance P (SP), an undecapeptide neuropeptide, and its C-terminal fragment, **Substance P (7-11)**, are crucial mediators in neuro-immune communication.[1][2] They exert their effects primarily through the neurokinin-1 receptor (NK1R), a G-protein coupled receptor, initiating a cascade of intracellular signaling events.[3] In primary cell culture models, **Substance P (7-11)** serves as a valuable tool to investigate a range of cellular processes including proliferation, inflammation, neuroprotection, and chemotaxis. These application notes provide a comprehensive overview of the use of **Substance P (7-11)** in various primary cell culture systems, complete with quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows.

Data Presentation: Quantitative Effects of Substance P (7-11)

The following tables summarize the dose-dependent effects of **Substance P (7-11)** on different primary cell types as reported in the literature. These tables are intended to serve as a guide for experimental design.

Table 1: Effect of **Substance P (7-11)** on Primary Chondrocyte Proliferation

Cell Type	Species	Concentration	Incubation Time	Effect
Articular Chondrocytes	Bovine	$\geq 1 \mu\text{M}$	Not Specified	Increased PGE2 and collagenase production.[4]
Costal Chondrocytes	Mouse	Dose-dependent	Not Specified	Increased proliferation.[5]
Osteoarthritic Chondrocytes	Human	10^{-8} M , 10^{-10} M	3 and 7 days	High dose (10^{-8} M) decreased proliferation at 3 days.
Healthy Chondrocytes	Human	10^{-8} M , 10^{-10} M	3 and 7 days	No significant effect on proliferation.

Table 2: Effect of **Substance P (7-11)** on Primary Immune Cells

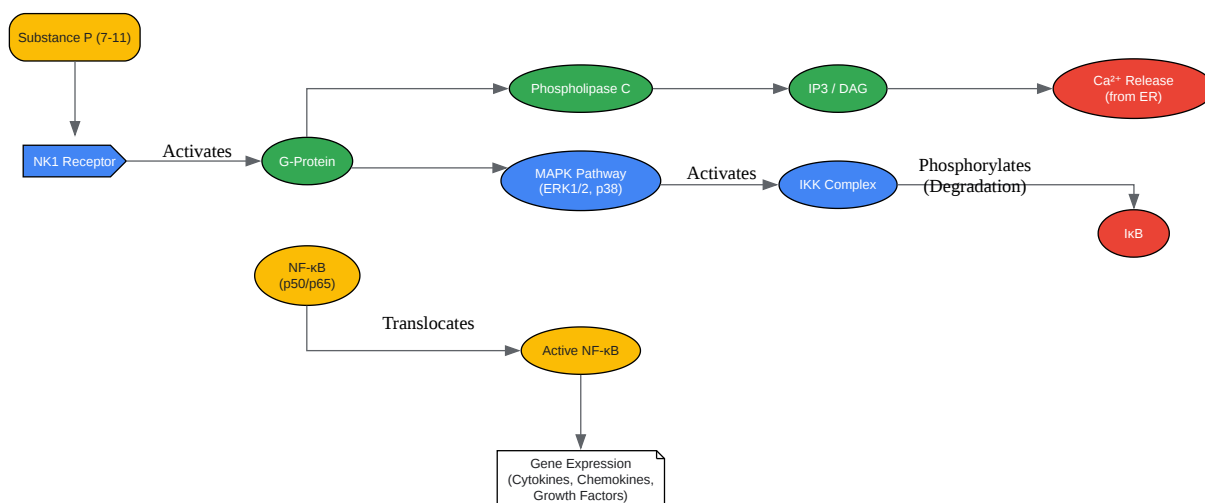
Cell Type	Species	Concentration	Incubation Time	Effect
Neutrophils	Human	$\geq 10 \mu\text{M}$	Not Specified	Induction of chemiluminescence and aggregation.
Neutrophils	Human	1-10 nM	Not Specified	Priming for enhanced chemiluminescence and enzyme release in response to fMLP.
Neutrophils	Mouse	1 μM	5 min	Enhanced chemotaxis to MIP-2/CXCL2 and MIP-1 α /CCL3.
Microglia	Mouse	10^{-8} M	Not Specified	Dose-dependently attracted microglia in a trans-well assay.

Table 3: Neuroprotective and Other Effects of **Substance P (7-11)**

Cell Type	Species	Concentration	Incubation Time	Effect
Mesencephalic Dopaminergic Neurons	Not Specified	Not Specified	Not Specified	Protection against spontaneous cell death.
Cortical, Hippocampal, Striatal Neurons	Not Specified	100 μ M	48 hours	Decreased viability.
Striatal Neurons	Not Specified	Nanomolar concentrations	7 days	Triggers neuronal cell death.

Signaling Pathways

Substance P (7-11) primarily signals through the NK1 receptor, a G-protein coupled receptor. Upon binding, it can activate multiple downstream pathways, including the MAPK/ERK and NF- κ B signaling cascades, which are crucial for inflammatory and proliferative responses. In some cell types, this interaction also leads to an increase in intracellular calcium concentration.

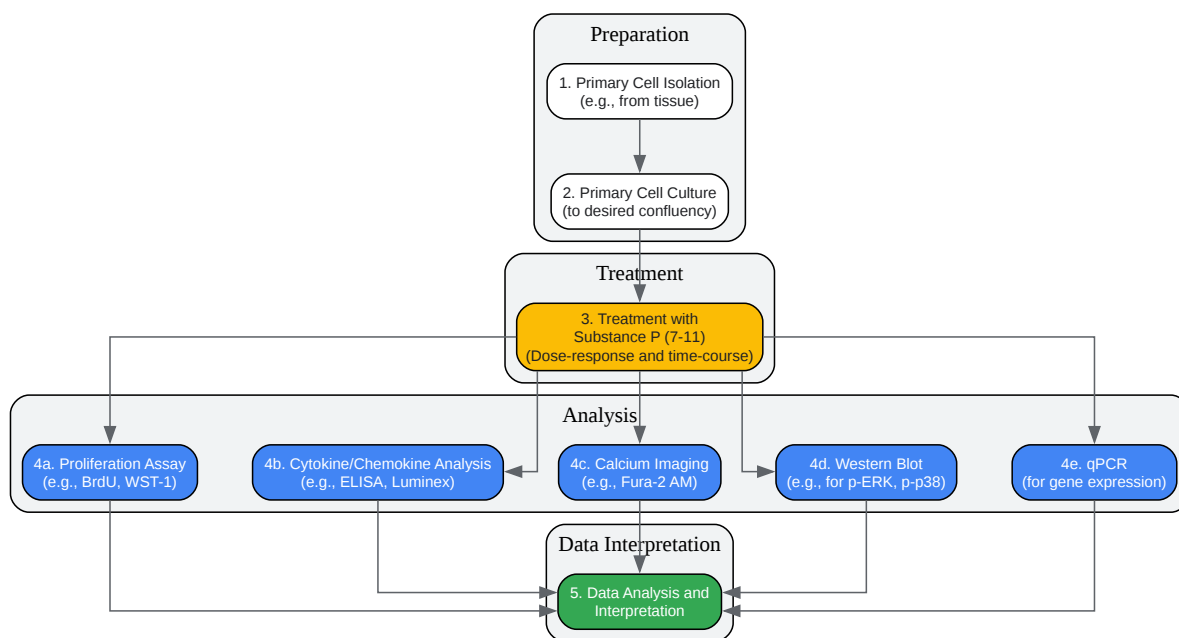


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Caption: **Substance P (7-11)** Signaling Pathway.

Experimental Workflow

The following diagram outlines a general experimental workflow for studying the effects of **Substance P (7-11)** on primary cells.



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References

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